2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
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Overview
Description
“2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde” is a compound that contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains a methoxy group (-OCH3) and a phenoxy group (Ph-O-), which are ether functional groups, and a carbaldehyde group (-CHO), which is an aldehyde functional group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The methoxy, phenoxy, and carbaldehyde groups could be introduced through various functional group interconversion reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the ether and aldehyde functional groups. These groups could potentially participate in various chemical reactions. The ether groups (methoxy and phenoxy) are generally quite stable and unreactive, while the aldehyde group is more reactive and could undergo reactions such as nucleophilic addition or oxidation.Chemical Reactions Analysis
As mentioned above, the aldehyde group in this compound is likely to be the most reactive site and could undergo a variety of reactions. The thiazole ring might also participate in reactions, particularly if catalyzed by acids or bases or under high heat.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents, while the ether groups could contribute to stability and resistance to hydrolysis.Scientific Research Applications
Synthesis of Derivatives and Bioactive Compounds
Research by Sinenko et al. (2016) explored the synthesis of new 1,3-thiazole derivatives using substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, highlighting the potential of these compounds as bioactive substances (Sinenko et al., 2016).
Modulating Fluorescent Sensing Mechanism
Su and Fang (2020) conducted a theoretical study on the photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives, which are structurally related to 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde. Their work contributes to understanding the fluorescent sensing mechanisms of such compounds (Su & Fang, 2020).
Schiff Base Ligands and Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activities. This study showcases the relevance of similar thiazole derivatives in the field of antimicrobial research (Vinusha et al., 2015).
Catalytic Applications
Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand in catalysis. The ligand bears a structural resemblance to 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde, indicating potential catalytic applications for similar compounds (Ghorbanloo & Alamooti, 2017).
Anticancer and Antiviral Activities
Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes and evaluated their anticancer and antiviral activities. This research provides insights into the potential medical applications of thiazole derivatives in treating diseases (Lozynskyi et al., 2016).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be used to minimize risk.
Future Directions
Future research could involve studying the synthesis and reactions of this compound, as well as investigating any potential biological activity. This could include testing the compound in various biological assays to determine if it has therapeutic potential.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-14-8-2-4-9(5-3-8)15-11-12-6-10(7-13)16-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDAZQVPTYVAAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363378 |
Source
|
Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
478081-25-3 |
Source
|
Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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